Cas no 90-97-1 (4,4'-Dichlorobenzhydrol)

4,4'-Dichlorobenzhydrol structure
4,4'-Dichlorobenzhydrol structure
Product Name:4,4'-Dichlorobenzhydrol
Numero CAS:90-97-1
MF:C13H10Cl2O
MW:253.123901844025
MDL:MFCD00000629
CID:34579
PubChem ID:7033
Update Time:2023-11-22

4,4'-Dichlorobenzhydrol Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(4-chlorophenyl)methanol
    • Dichlorobenzhydrol
    • 4,4-dichloro-alpha-phenylbenzylic alcohol
    • Bis(4-chlorophenyl) carbinol~4,4-Dichlorodiphenylmethanol
    • 4,4'-Dichlorobenzhydrol
    • 4,4′-Dichlorobenzhydrol
    • 4,4'-Dicholobenzhydrol
    • Benzhydrol,4,4'-dichloro- (6CI,7CI,8CI)
    • Benzenemethanol,4-chloro-a-(4-chlorophenyl)-
    • 4,4'-Dichlorobenzhydrylalcohol
    • 4,4'-Dichlorodiphenylcarbinol
    • Bis(p-chlorophenyl)methanol
    • DBH
    • DBH (degradation product)
    • NSC 121779
    • NSC5250
    • p,p'-Dichlorobenzhydrol
    • DBH (Bis-(4-chlorophenyl)carbinol)
    • Benzenemethanol, 4-chloro-alpha-(4-chlorophenyl)-
    • 4,4'-dichlorbenzhydrol
    • 4,4'-dichlorodiphenylmethanol
    • 4,4''-DICHLOROBENZHYDROL 98%
    • 4,4''Dichlorobenzhyolrol
    • 4-Chloro-a-(4-chlorophenyl)benzenemethanol
    • p,p'-DCBH
    • Z104477892
    • W-100320
    • 4,4/'-Dichlorobenzhydrol
    • AMY8755
    • 4-chloro-alpha-(4-chlorophenyl)benzenemethanol
    • Methanol, bis-(p-chlorophenyl)-
    • Bis(4-chlorophenyl--d4)Methyl Alcohol
    • CR5KH591G4
    • BS-42459
    • D1915
    • Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
    • NSC-5250
    • NSC121779
    • D89943
    • Bis(4-chlorophenyl) carbinol
    • MFCD00000629
    • EN300-20367
    • AKOS009031548
    • FT-0617036
    • NSC-121779
    • 4,4'-dichlorobenzhydryl alcohol
    • 90-97-1
    • bis(4-chlorophenyl)-methanol
    • AI3-05090
    • Bis(4-chlorophenyl)methanol #
    • UNII-CR5KH591G4
    • Q27894524
    • C13H10Cl2O
    • DTXSID5075367
    • EINECS 202-029-6
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEMETHANOL
    • Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-
    • SCHEMBL1426754
    • 4,4'-Dichloro-alpha-phenylbenzylic alcohol
    • AC-10402
    • CHEBI:190399
    • 4,4'-dichlor-alpha-phenylbenzylalkohol
    • BENZHYDROL, 4,4'-DICHLORO-
    • 4-Chloro-α-(4-chlorophenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dichloro- (6CI, 7CI, 8CI)
    • 4,4′-Dichlorobenzhydryl alcohol
    • 4,4′-Dichlorodiphenylcarbinol
    • NSC 5250
    • p,p′-Dichlorobenzhydrol
    • MDL: MFCD00000629
    • Inchi: 1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
    • Chiave InChI: PHUYGURFBULKPA-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C(C2C=CC(Cl)=CC=2)O)=CC=1
    • BRN: 1878717

Proprietà calcolate

  • Massa esatta: 252.01100
  • Massa monoisotopica: 252.011
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Polvere da bianco latteo a marrone chiaro
  • Densità: 1.2806 (estimate)
  • Punto di fusione: 92.0 to 95.0 deg-C
  • Punto di ebollizione: 386.1 °C at 760 mmHg
  • Punto di infiammabilità: 145.5 °C
  • Indice di rifrazione: 1.617
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 20.23000
  • LogP: 4.07510
  • Solubilità: Non determinato
  • pka: 13.14±0.20(Predicted)

4,4'-Dichlorobenzhydrol Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: R22;R36/37/38
  • Istruzioni di sicurezza: S37/39-S26
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22; R36/37/38
  • Condizioni di conservazione:Sealed in dry,Room Temperature

4,4'-Dichlorobenzhydrol Dati doganali

  • CODICE SA:2906299090
  • Dati doganali:

    Codice doganale cinese:

    2906299090

    Panoramica:

    2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

4,4'-Dichlorobenzhydrol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019111138-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$614.08 2023-08-31
Chemenu
CM283149-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$568 2021-06-16
Apollo Scientific
OR2394-25g
4,4'-Dichlorobenzhydrol
90-97-1 98%
25g
£46.00 2025-02-19
Apollo Scientific
OR2394-100g
4,4'-Dichlorobenzhydrol
90-97-1 98%
100g
£133.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029876-5g
4,4'-Dichlorobenzhydrol
90-97-1 98%
5g
¥117 2024-05-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02327-5g
4,4'-Dichlorobenzhydrol, 98%
90-97-1 98%
5g
¥215.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02327-25g
4,4'-Dichlorobenzhydrol, 98%
90-97-1 98%
25g
¥588.00 2023-03-09
TRC
D436598-5g
4,4'-Dichlorobenzhydrol
90-97-1
5g
$ 58.00 2023-09-07
TRC
D436598-10g
4,4'-Dichlorobenzhydrol
90-97-1
10g
$ 81.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806629-5g
4,4'-Dichlorobenzhydrol
90-97-1 98%
5g
228.00 2021-05-17

4,4'-Dichlorobenzhydrol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  rt
Riferimento
Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors
Pulgar, Victor M.; Harp, Jill Keith, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2429-2432

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  12 min, rt
Riferimento
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 - 5 °C; 1 h, 0 °C → rt
1.2 Solvents: Acetone ;  rt
Riferimento
Convenient synthesis of structurally novel 1,3-disubstituted azetidine derivatives
Kharul, Rajendra K.; Goswami, Amitgiri; Gite, Archana; Godha, Atul K.; Jain, Mukul; et al, Synthetic Communications, 2008, 38(11), 1703-1717

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 5 h, rt
1.2 Reagents: Diethyl ether ;  rt
Riferimento
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Isopropanol (reaction product with iridium complex) ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Isopropanol (reaction product with iridium complex) ;  rt → 82 °C; 30 min, 82 °C
Riferimento
Exploring the reactivity of C(sp3)-cyclometalated IrIII compounds in hydrogen transfer reactions
Azerraf, Clarite; Gelman, Dmitri, Chemistry - A European Journal, 2008, 14(33), 10364-10368

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Methanol ;  30 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  rt
Riferimento
Pinacol Formation and Reduction of Aromatic Carbonyls with Magnesium-Methanol at Ambient Temperature
Khurana, Jitender M.; Bansal, Geeti; Kukreja, Gagan; Pandey, Ravi R., Monatshefte fuer Chemie, 2003, 134(10), 1365-1371

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ;  3 h, 85 °C
Riferimento
Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketones
Satheesh, C. E.; Sathish Kumar, Pushpanathan N.; Kumara, P. Raghavendra ; Karvembu, Ramasamy; Hosamani, Amar; et al, Applied Organometallic Chemistry, 2019, 33(10),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, 0 °C; 2 h, rt
1.2 Reagents: Water ;  cooled
Riferimento
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection
He, Shanshan; Xiao, Jingbo; Dulcey, Andres E.; Lin, Billy; Rolt, Adam; et al, Journal of Medicinal Chemistry, 2016, 59(3), 841-853

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Riferimento
The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines
Lapa, Gennady B.; Byrd, Gary D.; Lapa, Alla A.; Budygin, Evgeny A.; Childers, Steven R.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 4915-4918

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Riferimento
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  10 min, 0 °C; 2 h, rt
Riferimento
Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands
Song, Kwang-Seop; Lee, Sung-Han; Chun, Hyun Ji; Kim, Jong Yup; Jung, Myung Eun; et al, Bioorganic & Medicinal Chemistry, 2008, 16(7), 4035-4051

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone
Riferimento
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; Kuo, Wen-Hsin; Jacobsen, Eric N., Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
Riferimento
New 4-[ω-(diarylmethylamino)alkyl]- and 4-[ω-(diarylmethoxy)alkyl]-1-arylpiperazines as selective 5-HT1A/5-HT2A receptor ligands with differentiated in vivo activity
Paluchowska, Maria H.; Charakchieva-Minol, Sijka; Tatarczynska, Ewa; Klodzinska, Aleksandra; Stachowicz, Katarzyna; et al, Polish Journal of Pharmacology, 2004, 56(6), 743-754

4,4'-Dichlorobenzhydrol Raw materials

4,4'-Dichlorobenzhydrol Preparation Products

4,4'-Dichlorobenzhydrol Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
Numero d'ordine:1659786
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
Numero d'ordine:A843685
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:00
Prezzo ($):153.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-97-1)4,4'-二氯二苯甲醇
Numero d'ordine:LE1659786
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:31
Prezzo ($):discuss personally
Email:18501500038@163.com

4,4'-Dichlorobenzhydrol Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
1659786
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
A843685
Purezza:99%
Quantità:100g
Prezzo ($):153.0
Email